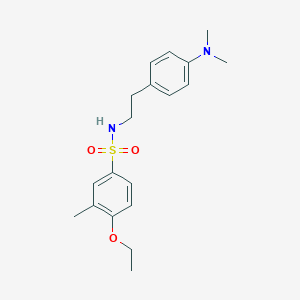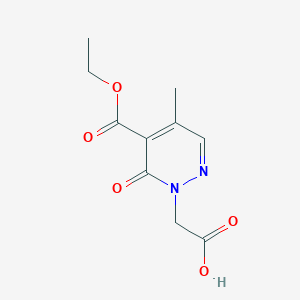![molecular formula C14H12N4O3S B2700890 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946274-43-7](/img/structure/B2700890.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that integrates multiple functional groups, including an acetamido group, a benzo[d]thiazole ring, a methylisoxazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:
-
Formation of the Benzo[d]thiazole Intermediate
Starting Material: 6-nitrobenzo[d]thiazol-2-amine.
Reaction: Reduction of the nitro group to an amino group using hydrogenation in the presence of a palladium catalyst.
Conditions: Hydrogen gas, palladium on carbon, room temperature.
-
Acetylation
Starting Material: 6-aminobenzo[d]thiazole.
Reaction: Acetylation using acetic anhydride.
Conditions: Acetic anhydride, pyridine, room temperature.
-
Formation of the Methylisoxazole Ring
Starting Material: 5-methylisoxazole-3-carboxylic acid.
Reaction: Activation of the carboxylic acid group followed by coupling with the acetamidobenzo[d]thiazole intermediate.
Conditions: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP), dichloromethane, room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Aqueous or organic solvents, elevated temperatures.
-
Reduction
- Reduction of the nitro group to an amino group during synthesis.
Reagents: Hydrogen gas, palladium on carbon.
Conditions: Room temperature, atmospheric pressure.
-
Substitution
- Electrophilic substitution reactions can occur on the benzo[d]thiazole ring.
Reagents: Halogens, nitrating agents.
Conditions: Acidic or basic conditions, varying temperatures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).
Solvents: Dichloromethane, pyridine, acetic anhydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Potential applications in drug development, particularly as an anti-inflammatory or anticancer agent.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and DNA gyrase.
Pathways Involved: Inhibition of enzyme activity, leading to reduced production of inflammatory mediators or disruption of bacterial DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar structure but with a chlorine substituent.
N-(6-benzamidobenzo[d]thiazol-2-yl)amino-2-oxoacetate: Similar structure but with a benzamide group.
Uniqueness
Structural Features: The combination of the acetamido group, benzo[d]thiazole ring, and methylisoxazole ring is unique and contributes to its specific biological activities.
Biological Activity: Exhibits unique enzyme inhibition profiles compared to similar compounds, making it a valuable candidate for drug development.
This detailed article provides a comprehensive overview of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-7-5-11(18-21-7)13(20)17-14-16-10-4-3-9(15-8(2)19)6-12(10)22-14/h3-6H,1-2H3,(H,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZCHSZNOPYGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2700813.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)

![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide](/img/structure/B2700817.png)
![[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2700822.png)

![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)



